Diclofenac Dimer Impurity

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

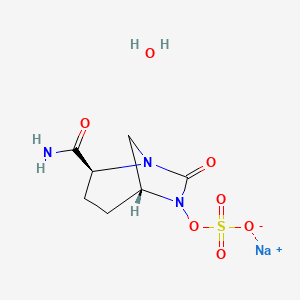

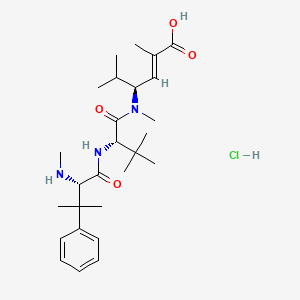

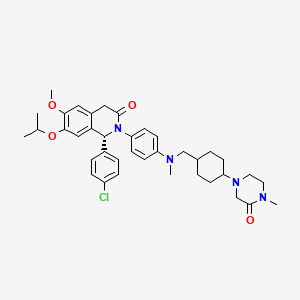

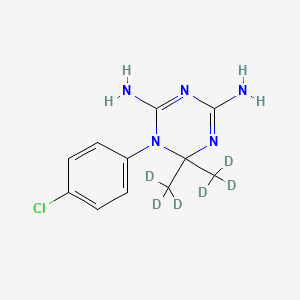

Diclofenac Dimer Impurity is a metabolite of Diclofenac , a nonsteroidal anti-inflammatory compound acting as a decycloxygenase (COX) inhibitor . It is present in various pharmaceutical dosage forms of Diclofenac .

Synthesis Analysis

The synthesis of Diclofenac Dimer Impurity involves a nucleophilic substitution reaction between the sodium salt of 2-(2,6-dichlorophenylamino)phenylacetic acid and 2,6-dichlorophenylacetyl chloride . The specific conditions favoring its formation are not yet known, but it is believed that high temperatures, high pH values, and extended reaction times could enhance its formation.Molecular Structure Analysis

The molecular formula of Diclofenac Dimer Impurity is C28H20Cl4N2O4 . The structural stability of diclofenac molecule has been analyzed using ab initio molecular dynamics simulations at finite temperature .Chemical Reactions Analysis

The initial reaction rate of the photocatalytic degradation of diclofenac obeys the Langmuir–Hinshelwood–Hougen–Watson model . The degradation mechanism of Diclofenac by UV/PMS in real waters was slightly suppressed compared with its removal in ultrapure water .Physical And Chemical Properties Analysis

Diclofenac Dimer Impurity is a white crystalline powder that is slightly soluble in water and readily soluble in organic solvents . Its molecular weight is 590.28 .科学的研究の応用

Analytical Method Development

A novel stability-indicating UPLC method was developed for the determination of diclofenac (Dic) and its impurities, including the diclofenac dimer impurity, in various pharmaceutical dosage forms. This method, validated according to International Conference on Harmonization (ICH) guidelines, demonstrated accuracy, precision, specificity, linearity, and robustness, making it suitable for the assay determination of Dic and its impurities in several pharmaceutical forms (Azougagh et al., 2016).

Understanding Impurity Formation Processes

Research has shown that dimer formation can occur during the sterilization or manufacturing processes of diclofenac sodium. For instance, cyclic reactions during autoclave sterilization can lead to the formation of specific impurities, highlighting the importance of alternative sterilization methods to avoid impurity formation (Roy et al., 2001). Additionally, UV photolysis of diclofenac has been observed to result in dimer formation, with radical formation and dissolved oxygen photosensitized reactions playing a significant role in this process (Keen et al., 2013).

Electrochemical Studies and Degradation Analysis

Electro-oxidation studies of diclofenac in methanol have provided insights into its degradation process, revealing the formation of oxidized diclofenac and its dimerization under certain conditions (Frański et al., 2016). Similarly, the electro-oxidation of diclofenac on boron-doped diamond electrodes has been shown to involve the formation of colorful and easily hydrolyzable dimers, contributing to the understanding of diclofenac's electrochemical behavior and degradation pathways (Lucas et al., 2014).

Environmental and Ecotoxicological Impacts

The environmental occurrence and fate of diclofenac, including its transformation products and potential toxicity, have been extensively studied. Diclofenac's presence in freshwater environments and its adverse effects on aquatic organisms, including its dimer impurities, are of significant concern. Studies emphasize the need for effective treatment methods to manage its environmental impacts (Lonappan et al., 2016), (Vieno & Sillanpää, 2014).

Molecular and Supramolecular Studies

Investigations into the topological and electrostatic properties of diclofenac molecules, including studies on its dimer formation, have provided valuable insights. These studies contribute to a deeper understanding of diclofenac's interactions at the molecular level, which is crucial for drug design and development (Devi et al., 2019).

作用機序

Diclofenac inhibits cyclooxygenase (COX)-2 enzyme with greater potency than it does COX-1 . In vitro, the anticonvulsant/antiepileptic activity of diclofenac may result from inhibition of delayed rectifier K+ channel amplitude and acceleration of channel inactivation; it also increases the amplitude of M-type K+ channels .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Diclofenac Dimer Impurity involves the reaction of Diclofenac with a suitable reagent to form the dimeric impurity.", "Starting Materials": [ "Diclofenac", "Suitable reagent" ], "Reaction": [ "Step 1: Dissolve Diclofenac in a suitable solvent.", "Step 2: Add the suitable reagent to the solution.", "Step 3: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 4: Cool the reaction mixture and isolate the Diclofenac Dimer Impurity by suitable methods." ] } | |

CAS番号 |

1609187-32-7 |

製品名 |

Diclofenac Dimer Impurity |

分子式 |

C28H20Cl4N2O4 |

分子量 |

590.28 |

外観 |

Pale Orange Solid |

melting_point |

>197°C (dec.) |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。